4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid
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Description
“4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid” is a complex organic compound. It contains an ether group and a benzoic acid group. The ether group consists of a chain of ethoxy (–O–CH2CH3) units attached to a phenoxy (–O–C6H5) unit .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ether chain and the attachment of the benzoic acid group. The ether chain could be formed through a series of Williamson ether syntheses, which involve the reaction of an alkyl halide with an alcohol in the presence of a base . The benzoic acid group could be attached through a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (from the benzoic acid group) attached to an ether chain, which in turn is attached to another benzene ring (from the phenoxy group). The ether chain would give the molecule flexibility, while the benzene rings would provide rigidity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. The benzylic position (the carbon adjacent to the benzene ring) is particularly reactive and could undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The ether group could potentially be cleaved under acidic conditions to form alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the ether and benzoic acid groups could make the compound polar, affecting its solubility in different solvents .Safety and Hazards
Properties
IUPAC Name |
4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-2-23-17-4-3-5-18(14-17)25-13-11-22-10-12-24-16-8-6-15(7-9-16)19(20)21/h3-9,14H,2,10-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJZMLQEPHPULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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